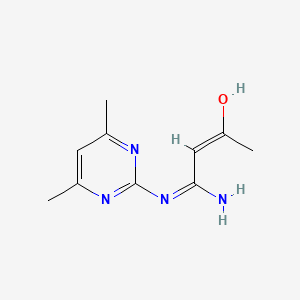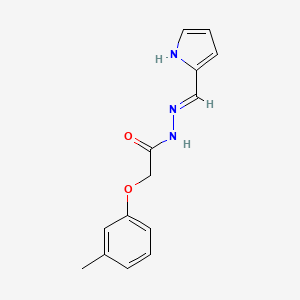![molecular formula C14H9BrIN3O4 B3726881 N-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]-3-nitrobenzamide](/img/structure/B3726881.png)
N-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]-3-nitrobenzamide is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is notable for its unique structure, which includes bromine, iodine, and nitro functional groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]-3-nitrobenzamide typically involves the condensation reaction between 5-bromo-2-hydroxy-3-iodobenzaldehyde and 3-nitrobenzohydrazide. The reaction is carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours to ensure complete condensation. The product is then purified through recrystallization from ethanol to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen atoms (bromine and iodine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity due to its ability to interact with DNA.
作用機序
The mechanism of action of N-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]-3-nitrobenzamide involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting its structure and inhibiting replication. This interaction is facilitated by the planar structure of the Schiff base, which allows it to insert between DNA base pairs. Additionally, the presence of halogen atoms enhances its binding affinity to biological targets.
類似化合物との比較
Similar Compounds
- N-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylideneamino]-4-methoxybenzohydrazide
- N-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylideneamino]-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one
Uniqueness
N-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]-3-nitrobenzamide is unique due to the presence of both bromine and iodine atoms, which are less common in similar Schiff bases. This unique combination of halogens may contribute to its distinct chemical and biological properties .
特性
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrIN3O4/c15-10-4-9(13(20)12(16)6-10)7-17-18-14(21)8-2-1-3-11(5-8)19(22)23/h1-7,20H,(H,18,21)/b17-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZNQATYQXHSHT-REZTVBANSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=C(C(=CC(=C2)Br)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=C(C(=CC(=C2)Br)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrIN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-hydroxybenzaldehyde [3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3726799.png)
![6-methyl-3-{[4-(4-morpholinyl)phenyl]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B3726815.png)
![N-(4-chlorophenyl)-2-cyano-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B3726824.png)
![N'-[(E)-(3-Ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B3726839.png)
![N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]methanesulfonamide](/img/structure/B3726842.png)
![N-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylideneamino]-3-nitrobenzamide](/img/structure/B3726846.png)
![2-[(4-butylphenyl)hydrazono]-N-(5-chloro-2,4-dimethoxyphenyl)-3-oxobutanamide](/img/structure/B3726850.png)
![4-bromo-N-[(Z)-(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]benzamide](/img/structure/B3726865.png)

![ethyl 5-[(Z)-2-cyano-3-imino-3-(4-methylpiperazin-1-yl)prop-1-enyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B3726873.png)
![(E)-3-(furan-2-yl)-N-[2-[(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]prop-2-enamide](/img/structure/B3726877.png)
![4-bromo-N-[(Z)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylideneamino]benzamide](/img/structure/B3726890.png)
![N-{5-[(4-ethoxy-1-naphthyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B3726898.png)

